molecular formula C16H13N5O4 B10905682 5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B10905682
M. Wt: 339.31 g/mol
InChI Key: GZJYCPVMOYXGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a pyridine carbohydrazide, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-ethyl-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitro-2-oxoindoline with ethyl pyridine-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and output.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, aldehydes, and ketones. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-ethyl-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, its anticancer activity may be attributed to its ability to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 5-ethyl-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide include other indole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of the nitro group and the indole-pyridine framework in 5-ethyl-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide makes it particularly interesting for research and potential therapeutic applications .

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

5-ethyl-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-2-carboxamide

InChI

InChI=1S/C16H13N5O4/c1-2-9-3-5-13(17-8-9)15(22)20-19-14-11-7-10(21(24)25)4-6-12(11)18-16(14)23/h3-8,18,23H,2H2,1H3

InChI Key

GZJYCPVMOYXGOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.